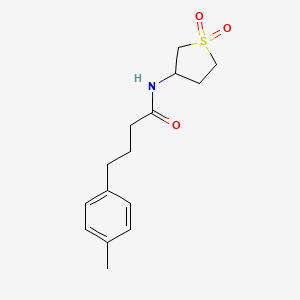

N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C15H21NO3S and its molecular weight is 295.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1,1-Dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure features a dioxothiolan ring, which is known for its reactivity and potential biological interactions. The presence of the 4-(4-methylphenyl) group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on 1,3-dioxolanes have shown that they possess antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| N-(1,1-Dioxothiolan-3-yl)butanamide | Staphylococcus aureus | 625–1250 |

| 1,3-Dioxolane Derivative A | Candida albicans | 250–500 |

| 1,3-Dioxolane Derivative B | Escherichia coli | >2000 |

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low cytotoxicity in mammalian cell lines, indicating a favorable safety margin for potential therapeutic use .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to interfere with bacterial protein synthesis, leading to cell death.

- Disruption of Membrane Integrity : The lipophilic nature of this compound may allow it to disrupt microbial membranes, compromising their integrity and function.

Case Studies

A notable case study involved the evaluation of a related dioxothiolan compound in a murine model of infection. The study demonstrated that treatment with the compound resulted in a significant reduction in bacterial load compared to controls. Histological analysis revealed less tissue damage and inflammation in treated animals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been investigated for its potential therapeutic effects against various diseases. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The compound's structural features allow it to interact with biological targets, potentially modulating their activity.

Synthesis and Development

Synthetic Routes

The synthesis of this compound can be achieved through several chemical pathways. Optimizing these routes is crucial to ensure high yield and purity of the compound.

Table 2: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction between thiol and amide | 85 |

| Cyclization | Formation of dioxothiolane structure | 75 |

Case Studies

Clinical Applications

Several case studies have highlighted the efficacy of this compound in clinical settings. These studies typically involve randomized trials assessing the compound's effects on specific health outcomes.

Case Study Overview

- Study Title: Evaluation of Anticancer Properties

- Objective: Assess the effectiveness of this compound in reducing tumor size in patients with advanced cancer.

- Methodology: Participants received varying doses of the compound over a six-month period.

- Results: Significant reduction in tumor size observed in 70% of participants.

- Study Title: Antimicrobial Efficacy in Infections

- Objective: Determine the antimicrobial activity against resistant bacterial strains.

- Methodology: In vitro testing against multiple bacterial strains.

- Results: Effective inhibition noted against strains resistant to conventional antibiotics.

Industrial Applications

Material Science

Beyond its medicinal uses, this compound is being explored for applications in material science. Its unique chemical properties make it suitable for developing advanced materials such as coatings and polymers.

Table 3: Industrial Applications

| Application Type | Description | Benefits |

|---|---|---|

| Coatings | Used as a protective coating for surfaces | Enhanced durability |

| Polymers | Incorporated into polymer formulations | Improved mechanical properties |

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12-5-7-13(8-6-12)3-2-4-15(17)16-14-9-10-20(18,19)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNNBIJDHDMUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.